(2-Fluoro-4-methyl-5-nitrophenyl)methanol
Overview
Description
Physical and Chemical Properties Analysis
The molecular weight of “(2-Fluoro-4-methyl-5-nitrophenyl)methanol” is 185.15 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 328.6±27.0 °C at 760 mmHg . The exact mass is 185.04882128 . The compound has a topological polar surface area of 66Ų .
Scientific Research Applications
Structural Analysis and Molecular Interactions : One study analyzed the structural properties of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a compound related to (2-Fluoro-4-methyl-5-nitrophenyl)methanol. It was found to have planar and parallel benzaldehyde and nitroaniline fragments, important for understanding its chemical behavior and potential applications (Clegg et al., 1999).
Chemosensor Development : Another study explored the use of similar compounds in the development of a Schiff base receptor for the detection of Al3+ ions. This research highlights the potential of this compound derivatives in creating sensitive and selective sensors for metal ions (Manna et al., 2020).
Kinetics and Mechanism Studies : The kinetics of methanolysis and cyclization of compounds similar to this compound have been studied, providing insights into their chemical reactions and potential applications in synthesis and catalysis (Sedlák et al., 2001).
Photochemistry Applications : Research on the photochemistry of compounds like flunitrazepam in methanol, which is structurally related to this compound, offers insights into potential applications in photochemical reactions and light-sensitive materials (Givens et al., 1986).
Synthesis and Drug Research : Another study focused on the synthesis of 2',3'-dideoxy-3'-fluorouridines with potential anti-HIV activity, demonstrating the role of similar compounds in pharmaceutical research and development (Sofan et al., 1994).
Analytical Chemistry : The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for labeling amino acids in high-performance liquid chromatography, an analysis technique that could be relevant for this compound derivatives, was researched for its efficacy in sensitive detection (Watanabe & Imai, 1981).
N-Methylation and Transfer Hydrogenation : A study involving the use of methanol as both a C1 synthon and H2 source in N-methylation of amines and transfer hydrogenation of nitroarenes shows the potential of this compound in catalysis and organic synthesis (Sarki et al., 2021).
Safety and Hazards
“(2-Fluoro-4-methyl-5-nitrophenyl)methanol” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
The specific target of (2-Fluoro-4-methyl-5-nitrophenyl)methanol is currently unknown. Related compounds such as 5-phenyl-furan-2-carboxylic acids have been identified as antimycobacterial agents that interfere with iron homeostasis .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Related compounds have been shown to interfere with the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in mycobacterium tuberculosis .
Pharmacokinetics
The compound’s molecular weight, rotatable bond count, and topological polar surface area suggest that it may have favorable bioavailability .
Result of Action
Related compounds have been shown to have antimycobacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXKWGJLBYHGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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